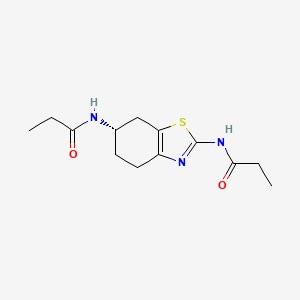

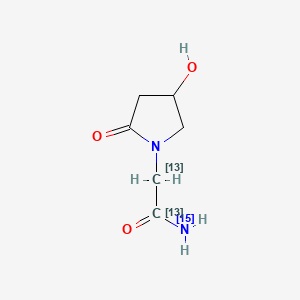

![molecular formula C9H12N2O6 B584041 Uridine-[5',5'-D2]](/img/structure/B584041.png)

Uridine-[5',5'-D2]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

尿苷-d2: 是一种氘代尿苷,一种由尿嘧啶和核糖组成的嘧啶核苷。 它主要用作尿苷在各种分析应用(如质谱法)中的定量内标 。尿苷-d2 中的氘原子取代了特定位置的氢原子,使其在生化和药理学研究中用于追踪和定量。

作用机制

尿苷-d2 通过在转录过程中掺入 RNA 来发挥其作用。尿苷-d2 中的氘原子不会显着改变核苷的化学性质,使其能够与非氘代尿苷类似地发挥作用。尿苷-d2 掺入 RNA 使研究人员能够研究 RNA 合成、修饰和降解过程。 所涉及的分子靶标和途径包括 RNA 聚合酶和各种 RNA 修饰酶 。

生化分析

Biochemical Properties

Uridine-[5’,5’-D2] participates in numerous biochemical reactions. It interacts with enzymes such as Uridine Phosphorylase 1 (UPP1), which catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . This interaction is crucial for the metabolism of uridine and the regulation of various cellular processes .

Cellular Effects

Uridine-[5’,5’-D2] has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, uridine is known to affect protein metabolism through O-GlcNAc modification .

Molecular Mechanism

The molecular mechanism of Uridine-[5’,5’-D2] involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Uridine is associated with glucose homeostasis, lipid metabolism, and amino acid metabolism by regulating enzymes and intermediates in uridine metabolism, such as UTP, DHODH, and UPase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine-[5’,5’-D2] change over time. It has been observed that uridine supplementation can alleviate lung injury, inflammation, tissue iron level, and lipid peroxidation . Moreover, the expression of ferroptosis biomarkers, including SLC7A11, GPX4, and HO-1, were upregulated, while lipid synthesis gene (ACSL4) expression was greatly restricted by uridine supplementation .

Dosage Effects in Animal Models

The effects of Uridine-[5’,5’-D2] vary with different dosages in animal models. Uridine is generally considered safe and effective when taken in doses totaling 500–1,000 mg daily

Metabolic Pathways

Uridine-[5’,5’-D2] is involved in several metabolic pathways. It promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Transport and Distribution

Uridine-[5’,5’-D2] is transported and distributed within cells and tissues. Plasma uridine enters cells through nucleoside transporter . The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

Subcellular Localization

It is known that uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging .

准备方法

合成路线和反应条件: 尿苷-d2 可以通过尿苷的氘代来合成。该过程涉及在氘代试剂存在下,将氢原子与氘原子进行交换。 一种常用的方法是在特定反应条件下使用重水 (D2O) 作为氘代试剂 。

工业生产方法: 尿苷-d2 的工业生产通常涉及大规模氘代过程。这些过程在专门的反应器中进行,在该反应器中,尿苷在受控温度和压力条件下暴露于氘气或重水中。 然后使用结晶或色谱等技术对所得产品进行纯化,以达到高纯度水平 。

化学反应分析

反应类型: 尿苷-d2 会经历各种与非氘代尿苷相似的化学反应。这些反应包括:

氧化: 尿苷-d2 可以被氧化成尿嘧啶衍生物。

还原: 还原反应可以将尿苷-d2 转化为其相应的二氢衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

科学研究应用

化学: 尿苷-d2 用作质谱法中尿苷及其代谢物的定量内标。 它有助于在复杂的生物样品中准确测量和分析核苷 。

生物学: 在生物学研究中,尿苷-d2 用于研究 RNA 代谢和动力学。 它被掺入新合成的 RNA 中,使研究人员能够追踪 RNA 合成和降解过程 。

医学: 尿苷-d2 用于药代动力学研究,以了解尿苷及其类似物的吸收、分布、代谢和排泄。 它也用于核苷类药物的开发 。

工业: 在制药行业,尿苷-d2 用于核苷类药物分析方法的质量控制和验证。 它确保分析结果的准确性和可靠性 。

相似化合物的比较

类似化合物:

尿苷: 尿苷的非氘代形式,通常存在于 RNA 中。

假尿苷: 尿苷的一种异构体,通常存在于 RNA 中,具有独特的结构特性。

氟化尿苷类似物: 这些类似物用氟原子取代了氢原子,使其在抗病毒和抗癌研究中发挥作用

尿苷-d2 的独特性: 尿苷-d2 的独特性在于氘原子的存在,这使其成为分析应用的极佳内标。 它的氘代性质允许在生化研究中进行精确的定量和追踪,从而为核苷代谢和动力学提供宝贵的见解 。

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-APTDQHSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

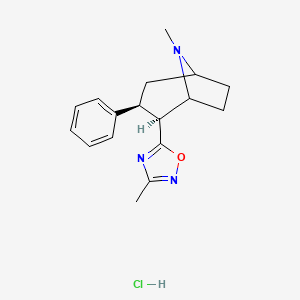

![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)

![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)

![[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583965.png)

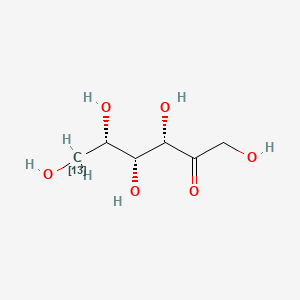

![[5'-13C]ribothymidine](/img/structure/B583967.png)

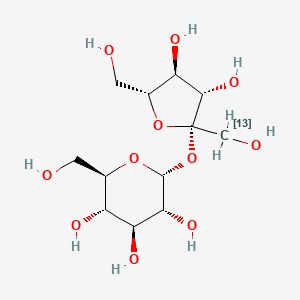

![L-[4-13C]sorbose](/img/structure/B583972.png)

![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)